3-methoxy-8aH-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-8aH-isoquinolin-1-one is a nitrogen-containing heterocyclic compound belonging to the isoquinolone family. Isoquinolones are known for their versatile biological and physiological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-8aH-isoquinolin-1-one typically involves the cyclization of benzamide derivatives with alkynes or C2 synthons through intermolecular annulation protocols. These reactions are often catalyzed by transition metals such as palladium, copper, or rhodium . For instance, the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes can efficiently produce isoquinolones .
Industrial Production Methods: Industrial production of isoquinolones, including this compound, often employs metal-catalyzed processes due to their efficiency and scalability. Methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions, are commonly used .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-8aH-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of dihydroisoquinolones.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products:
Oxidation: Isoquinolin-1-one N-oxides.
Reduction: Dihydroisoquinolin-1-ones.
Substitution: Halogenated or nitrated isoquinolones.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-8aH-isoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-methoxy-8aH-isoquinolin-1-one involves its interaction with molecular targets such as tubulin. It binds to the colchicine-binding pocket of tubulin, inhibiting tubulin polymerization, causing G2/M cell cycle arrest, and inducing apoptosis in cancer cells . This compound also exhibits antiangiogenic and vascular disrupting properties, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Isoquinolin-1-one: A parent compound with similar structural features but lacking the methoxy group.
3-Hydroxyisoquinolin-1-one: Differing by the presence of a hydroxyl group instead of a methoxy group
Uniqueness: 3-Methoxy-8aH-isoquinolin-1-one is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the methoxy group at the 3-position significantly influences its chemical reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C10H9NO2 |
---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
3-methoxy-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO2/c1-13-9-6-7-4-2-3-5-8(7)10(12)11-9/h2-6,8H,1H3 |
InChI-Schlüssel |
RXRMKAXPTQVBLJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=O)C2C=CC=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.